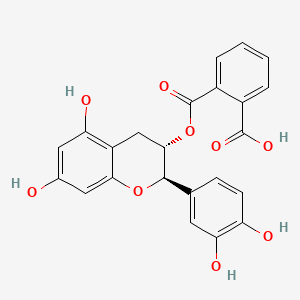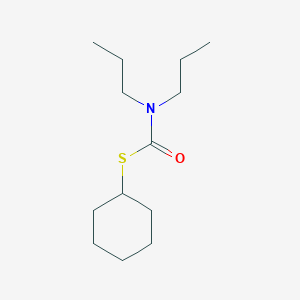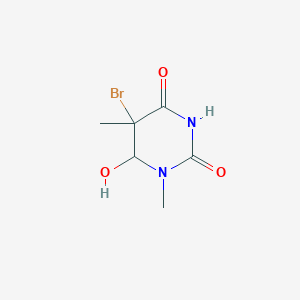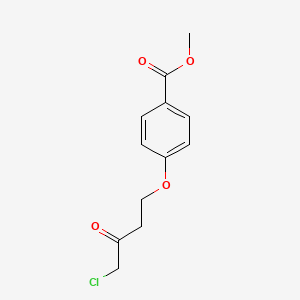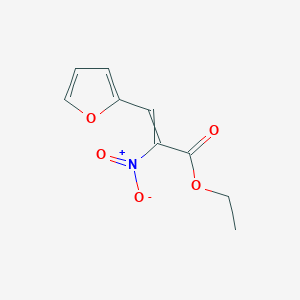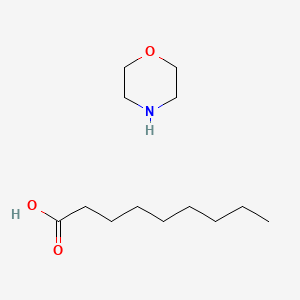
Pelargonic acid, morpholine salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pelargonic acid, morpholine salt, also known as 4-Nonanoylmorpholine, is an organic compound derived from pelargonic acid and morpholine. Pelargonic acid, also known as nonanoic acid, is a nine-carbon fatty acid with the chemical formula CH₃(CH₂)₇COOH. Morpholine is a heterocyclic amine with the chemical formula O(CH₂CH₂)₂NH. The combination of these two compounds results in a morpholine salt of pelargonic acid, which has various applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions
Pelargonic acid, morpholine salt, can be synthesized through the reaction of pelargonic acid with morpholine. The reaction typically involves the use of an acyl chloride derivative of pelargonic acid, which reacts with morpholine to form the desired product. The reaction conditions usually include:
Reactants: Pelargonic acid acyl chloride and morpholine.
Solvent: Polar organic solvents such as acetone, propanol, or dimethyl formamide.
Temperature: The reaction is carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but is typically completed within a few hours.
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process may also include additional purification steps such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions
Pelargonic acid, morpholine salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution Reagents: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound, can yield nonanoic acid derivatives, while reduction can produce nonanol derivatives.
科学研究应用
Pelargonic acid, morpholine salt, has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential use as an insect repellent and in the formulation of pesticides.
Medicine: Research has explored its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: this compound, is used in the production of plasticizers, lacquers, and as a solvent in various industrial processes.
作用机制
The mechanism of action of pelargonic acid, morpholine salt, involves its interaction with cell membranes. The compound causes leaks in plant cell membranes, allowing chlorophyll molecules to escape the chloroplast. Under sunlight, these misplaced molecules cause oxidative damage to the plant, leading to its death . This mechanism makes it an effective herbicide.
相似化合物的比较
Pelargonic acid, morpholine salt, can be compared with other similar compounds such as:
Octanoic Acid: An eight-carbon fatty acid with similar properties but shorter carbon chain length.
Decanoic Acid: A ten-carbon fatty acid with similar properties but longer carbon chain length.
Morpholine Derivatives: Other morpholine derivatives with different acyl groups, such as 4-Nonanoylmorpholine.
This compound, is unique due to its specific combination of pelargonic acid and morpholine, which imparts distinct chemical and physical properties, making it suitable for various applications.
属性
CAS 编号 |
67952-98-1 |
|---|---|
分子式 |
C13H27NO3 |
分子量 |
245.36 g/mol |
IUPAC 名称 |
morpholine;nonanoic acid |
InChI |
InChI=1S/C9H18O2.C4H9NO/c1-2-3-4-5-6-7-8-9(10)11;1-3-6-4-2-5-1/h2-8H2,1H3,(H,10,11);5H,1-4H2 |
InChI 键 |
NKJHSNBLMRLJOE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(=O)O.C1COCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


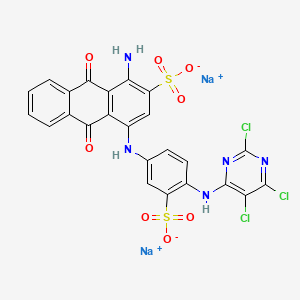
![Ethanesulfonic acid, 2,2'-[(2,2'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B14465284.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde)](/img/structure/B14465285.png)
![7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid](/img/structure/B14465295.png)
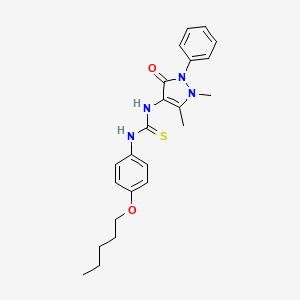
![2-[1-(2,4-Dinitrophenyl)ethyl]pyridine](/img/structure/B14465318.png)
